![molecular formula C14H11ClN2O2 B5743349 [(Z)-[amino-(2-chlorophenyl)methylidene]amino] benzoate](/img/structure/B5743349.png)
[(Z)-[amino-(2-chlorophenyl)methylidene]amino] benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(Z)-[amino-(2-chlorophenyl)methylidene]amino] benzoate is a chemical compound that belongs to the class of Schiff bases Schiff bases are compounds typically formed by the condensation of primary amines with carbonyl compounds
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(Z)-[amino-(2-chlorophenyl)methylidene]amino] benzoate can be achieved through the condensation reaction between 2-chlorobenzaldehyde and aminobenzoate under acidic or basic conditions. The reaction typically involves:
- Dissolving 2-chlorobenzaldehyde in an appropriate solvent such as ethanol.
- Adding aminobenzoate to the solution.
- Stirring the mixture at room temperature or under reflux conditions to facilitate the condensation reaction.
- Isolating the product by filtration and purifying it through recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to enhance reaction efficiency and yield. The process may also incorporate catalysts to accelerate the reaction and reduce energy consumption.
Chemical Reactions Analysis
Types of Reactions
[(Z)-[amino-(2-chlorophenyl)methylidene]amino] benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or quinones.
Reduction: Reduction reactions can convert the Schiff base to its corresponding amine.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions) are employed under appropriate conditions.
Major Products Formed
Oxidation: Formation of chlorinated quinones or benzoquinones.
Reduction: Formation of the corresponding amine derivative.
Substitution: Formation of substituted aromatic compounds with various functional groups.
Scientific Research Applications
[(Z)-[amino-(2-chlorophenyl)methylidene]amino] benzoate has diverse applications in scientific research, including:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with potential catalytic properties.
Biology: Investigated for its antimicrobial and antifungal activities due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential as a therapeutic agent in treating infections and inflammatory conditions.
Industry: Utilized in the synthesis of dyes, pigments, and other organic compounds with specific functional properties.
Mechanism of Action
The mechanism of action of [(Z)-[amino-(2-chlorophenyl)methylidene]amino] benzoate involves its interaction with various molecular targets, including enzymes and receptors. The compound can form coordination complexes with metal ions, which may enhance its biological activity. Additionally, its ability to undergo redox reactions allows it to modulate oxidative stress and inflammation pathways.
Comparison with Similar Compounds
Similar Compounds
2-Aminothiazole: Known for its antimicrobial and anti-inflammatory properties.
Indole Derivatives: Exhibits diverse biological activities, including anticancer and antioxidant effects.
Schiff Bases: A broad class of compounds with various applications in medicinal chemistry and materials science.
Uniqueness
[(Z)-[amino-(2-chlorophenyl)methylidene]amino] benzoate stands out due to its unique combination of a chlorinated aromatic ring and a benzoate ester group. This structural feature imparts distinct chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
[(Z)-[amino-(2-chlorophenyl)methylidene]amino] benzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClN2O2/c15-12-9-5-4-8-11(12)13(16)17-19-14(18)10-6-2-1-3-7-10/h1-9H,(H2,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXRQXJOBMDGRNO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)ON=C(C2=CC=CC=C2Cl)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)O/N=C(/C2=CC=CC=C2Cl)\N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
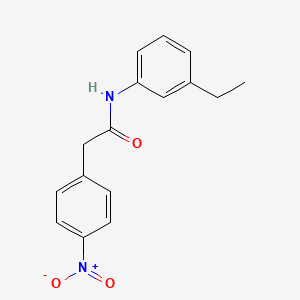
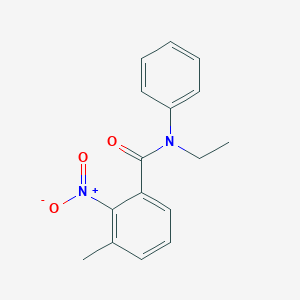
![1-[(2E)-3-(4-fluorophenyl)-2-propenoyl]-4-methylpiperidine](/img/structure/B5743296.png)
![5-{[(4-fluorophenoxy)acetyl]amino}isophthalic acid](/img/structure/B5743302.png)
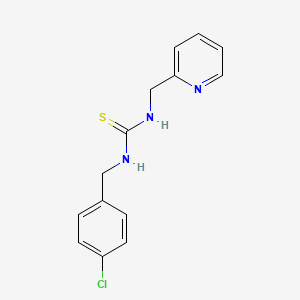
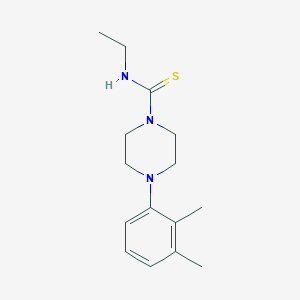
![3-[(2-Fluorophenyl)sulfamoyl]-4,5-dimethylbenzoic acid](/img/structure/B5743315.png)
![2-(3-BROMOPHENOXY)-1-[4-(2-PYRIMIDINYL)PIPERAZINO]-1-ETHANONE](/img/structure/B5743327.png)
![1,1'-[1,4-piperazinediylbis(methylene)]di(2-pyrrolidinone)](/img/structure/B5743329.png)
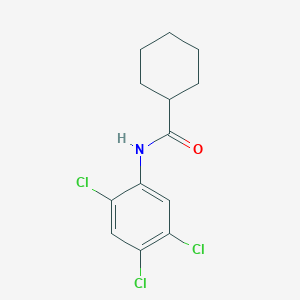
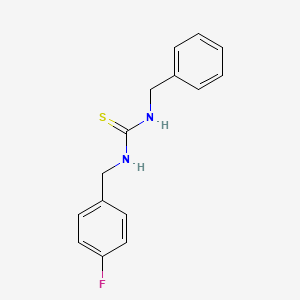
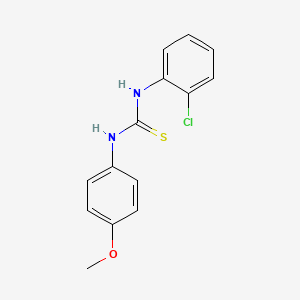
![N'-[(5-chloro-2-methoxybenzoyl)oxy]-2-(2,4-dichlorophenyl)ethanimidamide](/img/structure/B5743370.png)
![2,5-dichloro-N-[3-(1-piperidinyl)propyl]benzenesulfonamide](/img/structure/B5743383.png)
